molecular formula C14H13NO3S B3018566 1-(Dimethylcarbamoylsulfanyl)naphthalene-2-carboxylic acid CAS No. 2287287-46-9

1-(Dimethylcarbamoylsulfanyl)naphthalene-2-carboxylic acid

Cat. No.: B3018566
CAS No.: 2287287-46-9
M. Wt: 275.32
InChI Key: KCYGICDLBCIYSS-UHFFFAOYSA-N
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Description

1-(Dimethylcarbamoylsulfanyl)naphthalene-2-carboxylic acid is an organic compound with a unique structure that combines a naphthalene ring with a dimethylcarbamoylsulfanyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dimethylcarbamoylsulfanyl)naphthalene-2-carboxylic acid typically involves the reaction of naphthalene derivatives with dimethylcarbamoyl chloride and sulfur-containing reagents. One common method includes the use of iron catalysts to facilitate the reaction between naphthalene, carbon tetrachloride, and alcohols . The reaction conditions often involve elevated temperatures and specific molar ratios of reactants to optimize yield and selectivity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with optimized parameters for scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Dimethylcarbamoylsulfanyl)naphthalene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) or organometallic reagents (e.g., Grignard reagents).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Corresponding alcohols or amines.

    Substitution: Halogenated or organometallic derivatives.

Scientific Research Applications

1-(Dimethylcarbamoylsulfanyl)naphthalene-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Dimethylcarbamoylsulfanyl)naphthalene-2-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds, while the dimethylcarbamoylsulfanyl group can participate in nucleophilic or electrophilic interactions. These interactions can modulate biological pathways or chemical reactions, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-carboxylic acid: Lacks the dimethylcarbamoylsulfanyl group, making it less versatile in certain reactions.

    1-(Methylcarbamoylsulfanyl)naphthalene-2-carboxylic acid: Similar structure but with a methyl group instead of a dimethyl group, affecting its reactivity and properties.

Uniqueness

1-(Dimethylcarbamoylsulfanyl)naphthalene-2-carboxylic acid is unique due to the presence of both the dimethylcarbamoylsulfanyl group and the carboxylic acid group, which confer distinct reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

1-(dimethylcarbamoylsulfanyl)naphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c1-15(2)14(18)19-12-10-6-4-3-5-9(10)7-8-11(12)13(16)17/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYGICDLBCIYSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)SC1=C(C=CC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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